2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, hydroxyl groups, or amino groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzamide moiety are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
- 2-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-ethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-3-29-21-11-7-5-9-19(21)23(28)25-20-10-6-4-8-18(20)24-26-22(27-30-24)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,25,28) |
InChI Key |
HJBFIRRJPMIVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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